molecular formula C19H13Cl2N3O3S B3396250 3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide CAS No. 1011577-80-2

3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide

Cat. No.: B3396250
CAS No.: 1011577-80-2
M. Wt: 434.3 g/mol
InChI Key: ZUTOYTNIZMWVBF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one scaffold, a privileged heterocyclic system recognized in medicinal chemistry. Derivatives of this core structure have been identified as potent antagonists for various biological targets; for instance, similar 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been developed as 5-HT6 receptor antagonists with good brain penetration, suggesting potential applications in neuroscience . Furthermore, dihydro-benzo-oxazine derivatives have been investigated as inhibitors of enzymes like PI3K for the potential treatment of autoimmune diseases and disorders mediated by PI3K activity . The integration of this oxazine moiety with a 5-methylthiazole ring and a 3,4-dichlorobenzamide group creates a complex molecule with potential for diverse biological interactions. This compound is intended for use as a key intermediate or biological probe in discovery programs, including herbicide research , oncology, and neuropharmacology. Researchers can utilize this compound to explore structure-activity relationships, mechanism of action studies, and as a building block for developing novel therapeutic agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the available safety data sheets and handle the compound in accordance with laboratory safety protocols.

Properties

IUPAC Name

3,4-dichloro-N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O3S/c1-9-17(10-3-5-15-14(7-10)22-16(25)8-27-15)23-19(28-9)24-18(26)11-2-4-12(20)13(21)6-11/h2-7H,8H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOYTNIZMWVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may be bacterial or fungal proteins.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that it may interfere with essential biochemical pathways in bacteria or fungi, such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Similar compounds have shown potent inhibitory activity at micromolar concentrations, suggesting that they may have good bioavailability and effective distribution within the body.

Result of Action

Given the antimicrobial activity of similar compounds, it can be inferred that it may lead to the death of bacterial or fungal cells, thereby helping to clear infections.

Biological Activity

3,4-Dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

The compound has the molecular formula C19H13Cl2N3O3SC_{19}H_{13}Cl_2N_3O_3S and features a complex structure that includes a thiazole ring and a benzamide moiety. Its unique combination of functional groups contributes to its diverse biological activities.

1. Anticancer Activity

Research indicates that derivatives of benzoxazine compounds exhibit notable anticancer properties. Specifically, studies have shown that compounds similar to 3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against solid tumor cell lines, revealing significant cytotoxicity with varying levels of effectiveness across different types of cancer cells. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and inflammation .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Pathogens : Limited antimicrobial activity was observed against specific bacterial strains. The synthesized derivatives showed effectiveness against pathogens like Escherichia coli and Klebsiella pneumoniae, indicating potential for development as antibacterial agents .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

GSK-3β Inhibition

One study highlighted its role as a GSK-3β inhibitor, which is significant in the regulation of various cellular processes including cell proliferation and apoptosis. The compound exhibited an IC50 value of 1.6 µM in inhibiting GSK-3β activity in neuroblastoma cells, leading to increased phosphorylation at Ser9—a marker of GSK-3β inhibition .

Case Study 1: Cancer Cell Proliferation

In a controlled laboratory setting, researchers treated neuroblastoma N2a cells with varying concentrations of the compound. Results demonstrated a dose-dependent decrease in cell viability alongside increased apoptosis markers. This suggests that the compound may be developed further for therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerSolid tumor cell linesCytotoxicity; modulation of IL-6/TNF-α
AntimicrobialEscherichia coli, Klebsiella pneumoniaeMIC 32 µg/mL
GSK-3β InhibitionNeuroblastoma N2a cellsIC50 = 1.6 µM

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural Comparison of Target Compound and Analogues
Compound Name Molecular Formula Key Structural Features Biological Activity/Application
Target Compound : 3,4-Dichloro-N-(5-Methyl-4-(3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazin-6-yl)Thiazol-2-yl)Benzamide C₁₉H₁₃Cl₂N₃O₃S Benzamide-thiazol-benzooxazin hybrid; 3,4-dichloro substitution on benzamide Likely enzyme inhibition (e.g., PFOR) based on structural analogy to nitazoxanide derivatives
Compound A : 1,5-Dimethyl-6-Thioxo-3-(2,2,7-Trifluoro-3-Oxo-4-(Prop-2-Ynyl)-3,4-Dihydro-2H-Benzo[b][1,4]Oxazin-6-yl)-1,3,5-Triazinane-2,4-Dione C₁₉H₁₄F₃N₅O₄S Triazinane-dione core; trifluoro and propynyl substitutions on benzooxazin Agrochemical applications (plant protection formulations)
Compound B : N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide C₁₀H₅ClF₂N₂OS Simplified benzamide-thiazol scaffold; difluoro substitution Antimicrobial activity via PFOR enzyme inhibition
Compound C : (3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazin-6-yl)Boronic Acid C₈H₈BNO₄ Boronic acid-substituted benzooxazin Intermediate for Suzuki-Miyaura cross-coupling reactions (synthetic chemistry)
Table 2: Comparative Bioactivity and Crystallographic Data
Compound Crystallographic Features Key Research Findings
Target Compound No direct data; structural analysis likely employs SHELX software (e.g., SHELXL for refinement) Hypothesized to inhibit anaerobic metabolism enzymes (e.g., PFOR) due to thiazol-benzamide motif
Compound A Crystalline Form B patented; process includes recrystallization for enhanced stability Demonstrated efficacy in plant protection; trifluoro and propynyl groups enhance bioavailability
Compound B Centrosymmetrical dimers via N–H⋯N hydrogen bonds; stabilized by C–H⋯F/O interactions Confirmed antimicrobial activity against anaerobic pathogens; comparable to nitazoxanide
Compound C No crystallographic data; boronic acid moiety enables synthetic versatility Utilized as a building block in pharmaceutical synthesis

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted thiazole intermediates and benzamide derivatives. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in ). Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) reduces side reactions.
  • Catalyst screening : Use of coupling agents like EDCI/HOBt for amide bond formation.
  • Scale-up protocols : Conduct hazard analysis and adjust stoichiometry for larger batches (e.g., 125 mmol scale in ).
    Key parameters to monitor: reaction time, pH, and intermediate purity via TLC/HPLC.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D molecular conformation. For example, orthorhombic crystal system (P212121) with unit cell dimensions a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons in the benzoxazinone ring).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., observed m/z matching theoretical 547.02 in ).
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. What standard analytical methods ensure purity assessment during synthesis?

  • Methodological Answer :
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold as in ).
  • Melting point analysis : Compare observed values with literature data (e.g., sharp melting points indicate high crystallinity).
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Control standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 48-hour incubation) .
  • Dose-response curves : Compare EC₅₀ values under varying pH/temperature.
  • Mechanistic studies : Link activity to specific targets (e.g., kinase inhibition assays) guided by structural analogs in .
  • Meta-analysis : Statistically evaluate data heterogeneity using tools like RevMan or R.

Q. What strategies elucidate structure-activity relationships (SAR) for targeted modifications?

  • Methodological Answer :
  • Substituent variation : Modify the thiazole’s 5-methyl group or benzamide’s dichloro positions (e.g., replace Cl with F to assess halogen bonding effects) .
  • Computational docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., COX-2 or EGFR).
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs via crystallographic data .

Q. How should analytical method validation ensure reproducibility in complex matrices?

  • Methodological Answer :
  • Linearity : Calibration curves (R² > 0.99) across 0.1–100 µg/mL.
  • Precision/Accuracy : Intra-day/inter-day RSD < 2% and recovery rates of 98–102%.
  • LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 0.05 µg/mL) .

Q. What factors influence the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months.
  • Light sensitivity : Store in amber glass at 2–8°C (as in ).
  • pH-dependent degradation : Monitor hydrolysis in buffers (pH 1–13) via UV-Vis spectroscopy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.